molecular formula C24H24N2O4 B2756990 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide CAS No. 898440-81-8

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2756990
CAS No.: 898440-81-8
M. Wt: 404.466
InChI Key: CHCSQJSJYJTNHE-UHFFFAOYSA-N
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Description

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features both indole and pyran moieties The indole nucleus is known for its presence in various bioactive compounds, while the pyran ring is a common structural motif in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyran ring can be constructed through various cyclization reactions, often involving the use of Lewis acids as catalysts .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This can involve the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyran ring may also contribute to the compound’s biological activity by interacting with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide apart is its combination of both indole and pyran moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-16-7-8-20(17(2)11-16)25-24(28)15-30-23-14-29-19(12-22(23)27)13-26-10-9-18-5-3-4-6-21(18)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCSQJSJYJTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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